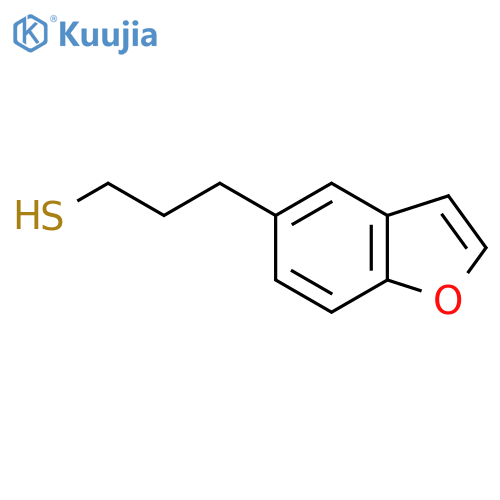Cas no 2228705-62-0 (3-(1-benzofuran-5-yl)propane-1-thiol)

2228705-62-0 structure
商品名:3-(1-benzofuran-5-yl)propane-1-thiol
3-(1-benzofuran-5-yl)propane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 3-(1-benzofuran-5-yl)propane-1-thiol
- EN300-1739410
- 2228705-62-0
-
- インチ: 1S/C11H12OS/c13-7-1-2-9-3-4-11-10(8-9)5-6-12-11/h3-6,8,13H,1-2,7H2
- InChIKey: NGLPJUAVCZHDGZ-UHFFFAOYSA-N
- ほほえんだ: SCCCC1C=CC2=C(C=CO2)C=1
計算された属性
- せいみつぶんしりょう: 192.06088618g/mol
- どういたいしつりょう: 192.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 14.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-(1-benzofuran-5-yl)propane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1739410-1.0g |
3-(1-benzofuran-5-yl)propane-1-thiol |
2228705-62-0 | 1g |
$914.0 | 2023-05-23 | ||
| Enamine | EN300-1739410-5.0g |
3-(1-benzofuran-5-yl)propane-1-thiol |
2228705-62-0 | 5g |
$2650.0 | 2023-05-23 | ||
| Enamine | EN300-1739410-10.0g |
3-(1-benzofuran-5-yl)propane-1-thiol |
2228705-62-0 | 10g |
$3929.0 | 2023-05-23 | ||
| Enamine | EN300-1739410-0.25g |
3-(1-benzofuran-5-yl)propane-1-thiol |
2228705-62-0 | 0.25g |
$840.0 | 2023-09-20 | ||
| Enamine | EN300-1739410-2.5g |
3-(1-benzofuran-5-yl)propane-1-thiol |
2228705-62-0 | 2.5g |
$1791.0 | 2023-09-20 | ||
| Enamine | EN300-1739410-0.05g |
3-(1-benzofuran-5-yl)propane-1-thiol |
2228705-62-0 | 0.05g |
$768.0 | 2023-09-20 | ||
| Enamine | EN300-1739410-0.5g |
3-(1-benzofuran-5-yl)propane-1-thiol |
2228705-62-0 | 0.5g |
$877.0 | 2023-09-20 | ||
| Enamine | EN300-1739410-10g |
3-(1-benzofuran-5-yl)propane-1-thiol |
2228705-62-0 | 10g |
$3929.0 | 2023-09-20 | ||
| Enamine | EN300-1739410-5g |
3-(1-benzofuran-5-yl)propane-1-thiol |
2228705-62-0 | 5g |
$2650.0 | 2023-09-20 | ||
| Enamine | EN300-1739410-0.1g |
3-(1-benzofuran-5-yl)propane-1-thiol |
2228705-62-0 | 0.1g |
$804.0 | 2023-09-20 |
3-(1-benzofuran-5-yl)propane-1-thiol 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
2228705-62-0 (3-(1-benzofuran-5-yl)propane-1-thiol) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
